3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline
描述
3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a quinoline derivative featuring a benzenesulfonyl group at position 3 and a 3-methylpiperidinyl substituent at position 3. Quinoline derivatives are frequently explored for their bioactivity, particularly in targeting ion channels, enzymes, or receptors. The benzenesulfonyl moiety and piperidinyl/piperazinyl groups are common pharmacophores linked to enhanced solubility, binding affinity, and metabolic stability .
属性
IUPAC Name |
3-(benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-8-7-13-23(15-16)21-18-11-5-6-12-19(18)22-14-20(21)26(24,25)17-9-3-2-4-10-17/h2-6,9-12,14,16H,7-8,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVBKZBVGWRUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common method involves the sulfonylation of quinoline derivatives followed by the introduction of the piperidine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted quinoline derivatives.
科学研究应用
3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Comparison with Similar Compounds
The compound shares structural similarities with several quinoline-based derivatives documented in the evidence. Below is a detailed comparison of key analogs, focusing on substituents, molecular properties, and biological implications:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Bioactivity :
- Chlorine Substitution : The 7-chloro derivative () is associated with CFTR correction, suggesting halogenation at specific positions may enhance interaction with biological targets. In contrast, the 6-chloro analog () lacks explicit bioactivity data, indicating positional sensitivity .
- Methoxy and Ethyl Groups : BB90881 () incorporates a methoxy group at position 6 and a 4-ethylbenzenesulfonyl group, which may improve solubility but limit membrane permeability compared to smaller substituents .
Piperazine vs. Piperidine Moieties: Piperazine-based analogs (e.g., ) often exhibit flexibility in receptor binding due to the nitrogen-rich ring.
Impact of Bulky Substituents :
- The 2,2-dimethylpropyl group in introduces steric hindrance, which could reduce off-target interactions but also limit bioavailability .
Therapeutic Potential: The 7-chloro derivative () stands out for its role as a CFTR corrector, a critical target in cystic fibrosis therapy. This highlights the importance of substituent positioning for specific biological pathways .
生物活性
3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This quinoline derivative features a benzenesulfonyl group and a piperidine moiety, which contribute to its unique pharmacological properties. Research has indicated its potential applications in treating various conditions, including cancer and neurodegenerative diseases.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, thereby inhibiting their function. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, particularly in inflammatory and cancerous processes. The compound's ability to modulate enzyme activities critical in disease pathways positions it as a candidate for therapeutic development.
Anticancer Properties
Research has demonstrated that this compound exhibits anticancer activity through its interactions with key enzymes involved in tumor progression. For instance, studies have shown that derivatives of quinoline can induce apoptosis in cancer cells and inhibit cell proliferation. In a comparative study, the compound was found to be effective against various cancer cell lines, showcasing lower IC50 values than standard chemotherapeutics.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | |
| MCF-7 (breast cancer) | 4.8 | |
| A549 (lung cancer) | 6.1 |
Neuroprotective Effects
In the context of neurodegenerative diseases, particularly Alzheimer's disease, the compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for cholinergic signaling, and their inhibition can enhance cognitive function in affected individuals. A study reported that the compound exhibited an IC50 value of 0.033 μM against AChE, indicating potent activity.
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity. The presence of both the benzenesulfonyl group and the piperidine moiety enhances its binding affinity to target enzymes compared to similar compounds lacking these groups.
Comparison with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-(4-Methylpiperidin-1-yl)quinoline | Lacks benzenesulfonyl group | Moderate anticancer activity |
| 3-(Benzenesulfonyl)quinoline | No piperidine moiety | Lower enzyme inhibition |
| 3-(Benzenesulfonyl)-6-methyl-4-(3-methylpiperidin-1-yl)quinoline | Additional methyl group at position 6 | Enhanced potency against certain cancers |
常见问题
Q. What are the common synthetic routes for 3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with acylation or sulfonylation of quinoline precursors. For example:
- Acylation of Piperidine Derivatives : Reacting 3-methylpiperidine with benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide intermediate. Subsequent coupling with a quinoline core via nucleophilic substitution or transition metal catalysis (e.g., Pd-mediated cross-coupling) yields the target compound .
- Optimization Tips : Adjust solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and stoichiometric ratios (1:1.2 for sulfonylation) to enhance yields. Monitor reaction progress via TLC or HPLC to minimize byproducts .
Q. How is the structural identity of this compound confirmed?
Methodological Answer:
- Spectroscopic Techniques :
- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., non-planar quinoline moieties with deviations up to 0.17 Å) to validate stereochemistry .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
Methodological Answer:
- In Vitro Screening :
- ADME Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation with LC-MS analysis) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Methodological Answer:
- Core Modifications :
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., DNA gyrase). Validate with MD simulations (NAMD) to assess binding stability .
Q. How can researchers resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Orthogonal Assays : Replicate results using complementary methods (e.g., SPR for binding kinetics vs. enzymatic assays for activity).
- Batch Purity Analysis : Quantify impurities via HPLC (≥95% purity threshold) and correlate with bioactivity trends. For example, residual solvents (e.g., DMSO) may artifactually inhibit enzymes .
- Standardize Protocols : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
Q. What computational strategies are effective for predicting metabolic pathways of this compound?
Methodological Answer:
- Metabolite Prediction : Use software (e.g., GLORYx) to identify potential Phase I (oxidation at piperidine) and Phase II (glucuronidation of sulfonyl group) metabolites .
- CYP450 Inhibition Assays : Incubate with human liver microsomes and quantify metabolite formation via LC-HRMS. Cross-validate with recombinant CYP isoforms (e.g., CYP3A4) .
Q. How can crystallographic data inform formulation strategies for enhanced bioavailability?
Methodological Answer:
- Polymorph Screening : Perform solvent-mediated crystallization (e.g., ethanol/water mixtures) to identify stable forms with improved solubility .
- Co-crystallization : Co-formulate with cyclodextrins or co-crystals (e.g., succinic acid) to enhance dissolution rates. Characterize via PXRD and DSC to confirm stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
